An In-Depth Technical Guide to [1-(2-Chlorophenyl)cyclobutyl]methanamine and Its Hydrochloride Salt
An In-Depth Technical Guide to [1-(2-Chlorophenyl)cyclobutyl]methanamine and Its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of [1-(2-Chlorophenyl)cyclobutyl]methanamine and its hydrochloride salt, compounds of interest in pharmaceutical research and drug development. Due to the limited availability of direct experimental data for the ortho-substituted isomer, this guide synthesizes available information, draws logical inferences from related compounds, and outlines robust methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel psychoactive substances and the development of related analytical methods.
Introduction
[1-(2-Chlorophenyl)cyclobutyl]methanamine is a substituted cyclobutylamine derivative. Its structural similarity to compounds with known psychoactive properties positions it as a molecule of interest for researchers in medicinal chemistry and pharmacology. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media. This guide delves into the known characteristics of this compound and provides a scientific framework for its further investigation.
Physicochemical Properties
Direct experimental data for many of the physicochemical properties of [1-(2-Chlorophenyl)cyclobutyl]methanamine are not extensively reported in publicly available literature. However, based on information for the hydrochloride salt and related isomers, we can compile the following table. It is crucial to note that some of these values are predicted and should be experimentally verified.
| Property | [1-(2-Chlorophenyl)cyclobutyl]methanamine | [1-(2-Chlorophenyl)cyclobutyl]methanamine Hydrochloride | Data Source/Rationale |
| CAS Number | 1227418-18-9 | 1228879-40-0 | Chemical Catalogs |
| Molecular Formula | C₁₁H₁₄ClN | C₁₁H₁₅Cl₂N | MySkinRecipes[1] |
| Molecular Weight | 195.69 g/mol | 232.15 g/mol | MySkinRecipes[1] |
| Appearance | Likely an oil at room temperature | White solid | MySkinRecipes[1] |
| Melting Point | Not available | Not available (expected to be a crystalline solid with a defined melting point) | Inferred from physical state |
| Boiling Point | 292.7±23.0 °C (Predicted) | Decomposes upon heating | ChemicalBook[2] |
| Solubility | Likely soluble in organic solvents | Expected to have some solubility in water and polar organic solvents like methanol and ethanol | General properties of amine hydrochlorides |
| pKa | Not available (Expected to be basic) | Not available | General properties of amines |
Synthesis and Reactivity
The primary synthetic route to [1-(2-Chlorophenyl)cyclobutyl]methanamine involves the reduction of its nitrile precursor, 1-(2-chlorophenyl)cyclobutanecarbonitrile.
Synthesis of the Precursor: 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This precursor can be synthesized through the reaction of 2-chlorobenzonitrile with a suitable cyclobutylating agent.
DOT Script for Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Caption: Synthesis of the nitrile precursor.
Reduction of 1-(2-Chlorophenyl)cyclobutanecarbonitrile to [1-(2-Chlorophenyl)cyclobutyl]methanamine
The conversion of the nitrile to the primary amine is a standard reduction reaction in organic chemistry. Several reducing agents can be employed for this transformation.
Common Reducing Agents for Nitrile Reduction:
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup.[3]
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Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. This industrial-scale method often requires high pressure and temperature.[4]
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Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt chloride.
DOT Script for Reduction of Nitrile to Amine
Caption: Reduction of the nitrile to the primary amine.
Formation of the Hydrochloride Salt
The free base of [1-(2-Chlorophenyl)cyclobutyl]methanamine can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The salt typically precipitates out of the solution and can be collected by filtration.
Reactivity Profile
As a primary amine, [1-(2-Chlorophenyl)cyclobutyl]methanamine is expected to exhibit typical amine reactivity. It will act as a base and can be protonated by acids to form ammonium salts. It can also undergo N-alkylation, acylation, and other reactions characteristic of primary amines. The aromatic chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions but may participate in reactions under more forcing conditions or with specific catalysts.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of [1-(2-Chlorophenyl)cyclobutyl]methanamine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the cyclobutyl protons (typically between 1.5 and 2.5 ppm), and the aminomethyl protons (-CH₂NH₂). The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the phenyl group, the other cyclobutyl carbons, and the aminomethyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight of the compound. The fragmentation pattern can also offer structural clues. For the free base (C₁₁H₁₄ClN), the molecular ion peak [M]⁺ would be expected around m/z 195. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of [1-(2-Chlorophenyl)cyclobutyl]methanamine and for separating it from its positional isomers (meta- and para-chlorophenyl).
A Proposed HPLC Method for Isomer Separation:
Given the structural similarity of the ortho, meta, and para isomers, a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The separation of positional isomers can often be challenging, and optimization of the mobile phase composition, pH, and column temperature may be necessary. Chiral chromatography could also be explored if enantiomeric separation is required.
DOT Script for HPLC Analysis Workflow
